molecular formula C12H16N2 B12692198 Etryptamine, (R)- CAS No. 10215-73-3

Etryptamine, (R)-

Cat. No.: B12692198
CAS No.: 10215-73-3
M. Wt: 188.27 g/mol
InChI Key: ZXUMUPVQYAFTLF-SNVBAGLBSA-N
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Description

Etryptamine, ®-, also known as alpha-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It was initially developed in the 1960s as an antidepressant by the Upjohn chemical company under the name Monase. due to its adverse effects, it was withdrawn from the market. Etryptamine, ®-, is known for its stimulant and hallucinogenic properties, and it has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etryptamine, ®-, can be synthesized through the decarboxylation of L-tryptophan. This process involves the use of aromatic L-amino acid decarboxylase (AADC) as a catalyst. The reaction is typically carried out in a deuteriated incubation medium, which helps in obtaining isotopomers of tryptamine .

Industrial Production Methods

Industrial production of Etryptamine, ®-, involves the enzymatic decarboxylation of L-tryptophan in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of isotopically labeled intermediates to produce specific isotopomers of Etryptamine .

Chemical Reactions Analysis

Types of Reactions

Etryptamine, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Etryptamine, ®-, exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, resulting in mood elevation and increased locomotor activity. Additionally, its structural similarity to indole-based psychedelics contributes to its stimulant and hallucinogenic effects .

Comparison with Similar Compounds

Etryptamine, ®-, is structurally similar to other tryptamine derivatives, including:

Compared to these compounds, Etryptamine, ®-, is unique in its combination of stimulant and hallucinogenic properties, as well as its potential therapeutic applications .

Properties

CAS No.

10215-73-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(2R)-1-(1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m1/s1

InChI Key

ZXUMUPVQYAFTLF-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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